molecular formula C21H18O14 B1242733 Myricetin 3-O-glucuronide CAS No. 77363-65-6

Myricetin 3-O-glucuronide

Cat. No.: B1242733
CAS No.: 77363-65-6
M. Wt: 494.4 g/mol
InChI Key: MBWOCQLTCWTIJE-ZUGPOPFOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of Myricetin 3-O-Glucuronide

Chemical Identity and Molecular Properties

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for complex glycosidic flavonoids. The complete IUPAC name is established as (2S,3S,6S)-6-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid. Alternative systematic nomenclatures include the expanded form (2S,3S,4R,5R,6S)-6-((5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)-4H-chromen-3-yl)oxy)-3,4,5-trihydroxyoxane-2-carboxylate, which provides explicit stereochemical designation for all chiral centers. The compound is systematically classified within the hierarchical taxonomy as belonging to phenylpropanoids and polyketides at the superclass level, flavonoids at the class level, and specifically flavonoid glycosides at the subclass level. The direct parent classification places it among flavonoid-3-O-glucuronides, reflecting the specific glycosidic linkage pattern that characterizes this molecular family.

The Chemical Abstracts Service registry number 77363-65-6 provides unique identification for this compound in chemical databases. Additional systematic identifiers include the ChEBI designation CHEBI:75807 and the alternative registry entries CHEBI:166633, which facilitate cross-referencing across multiple chemical information systems. The compound is also recognized under various synonymous nomenclatures including myricetin-3-O-beta-D-glucuronide and the systematic descriptor beta-D-glucopyranosiduronic acid, 5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-3-yl.

Molecular Formula and Weight Analysis

The molecular composition of this compound is definitively established through high-resolution analytical techniques. The empirical molecular formula C₂₁H₁₈O₁₄ reflects the complex polyphenolic structure incorporating both the myricetin aglycone and the glucuronic acid moiety. Precise molecular weight determinations yield a calculated average molecular weight of 494.4 grams per mole, with the monoisotopic mass determined as 494.069655284 atomic mass units. These values have been consistently verified across multiple analytical platforms and computational chemistry calculations.

Table 1: Molecular Composition Analysis of this compound

Parameter Value Reference
Molecular Formula C₂₁H₁₈O₁₄
Average Molecular Weight 494.4 g/mol
Monoisotopic Mass 494.069655284 u
Exact Mass 494.06965524 g/mol
Topological Polar Surface Area 244.00 Ų
Hydrogen Bond Acceptors 13
Hydrogen Bond Donors 9
Rotatable Bonds 4

The elemental composition reflects the high oxygen content characteristic of heavily hydroxylated flavonoid glycosides. The oxygen-to-carbon ratio of 0.67 indicates substantial polarity and hydrophilicity, which significantly influences the compound's solubility properties and biological interactions. The topological polar surface area of 244.00 square Angstroms exceeds typical thresholds for passive membrane permeability, suggesting that active transport mechanisms may be required for cellular uptake.

Stereochemical Configuration and Tautomeric Forms

The stereochemical architecture of this compound incorporates multiple chiral centers that define its three-dimensional conformation and biological activity. The glucuronic acid moiety adopts the beta-D-configuration with specific stereochemical assignments at positions (2S,3S,4R,5R,6S) according to the Cahn-Ingold-Prelog priority rules. The glycosidic linkage between the glucuronic acid C1 carbon and the myricetin C3 hydroxyl group occurs in the beta-anomeric configuration, which is energetically favored and represents the predominant naturally occurring form.

The myricetin aglycone portion maintains the characteristic flavonol backbone with hydroxyl substituents at the 3', 4', 5', 5, and 7 positions. The chromen-4-one core structure exists primarily in the oxidized form under physiological conditions, although tautomeric equilibria involving keto-enol transitions at the C4 carbonyl may occur under specific pH conditions. Computational modeling studies indicate that the compound adopts a relatively planar conformation for the flavonoid backbone, with the glucuronic acid moiety oriented to minimize steric hindrance while maximizing intramolecular hydrogen bonding interactions.

The InChI key MBWOCQLTCWTIJE-ZUGPOPFOSA-N provides a unique computational identifier that encodes the complete stereochemical information of the molecule. Isomeric SMILES notation explicitly describes the stereochemical configuration as C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4C@@HO, where the @ symbols indicate specific stereochemical assignments at each chiral center.

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of this compound through detailed analysis of both proton and carbon-13 spectra. Proton nuclear magnetic resonance spectroscopy conducted at 500 MHz in deuterium oxide reveals characteristic signal patterns that confirm the molecular structure and substitution patterns. The aromatic region displays distinctive multipicity patterns corresponding to the myricetin B-ring protons, with the symmetrical 3,4,5-trihydroxyphenyl substitution pattern producing characteristic chemical shift values.

Carbon-13 nuclear magnetic resonance spectroscopy performed at 600 MHz in deuterium oxide provides comprehensive carbon environment characterization. The carbonyl carbon of the chromen-4-one core resonates in the characteristic downfield region around 180 parts per million, while the aromatic carbons display chemical shifts consistent with the polyhydroxylated substitution pattern. The glucuronic acid carbons are readily distinguished from the aglycone carbons based on their distinct chemical shift ranges and multiplicity patterns.

High-resolution nuclear magnetic resonance techniques combined with two-dimensional correlation experiments enable complete assignment of all carbon and proton resonances. The anomeric proton of the glucuronic acid moiety appears as a characteristic doublet, confirming the beta-glycosidic linkage configuration. Integration patterns and coupling constant analysis support the proposed molecular structure and stereochemical assignments.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis reveals characteristic fragmentation pathways that provide structural confirmation and enable sensitive detection of this compound in complex matrices. Electrospray ionization mass spectrometry in negative ion mode produces a prominent quasi-molecular ion peak at mass-to-charge ratio 493, corresponding to the deprotonated molecular ion [M-H]⁻. This parent ion undergoes predictable fragmentation through loss of the glucuronic acid moiety, producing a base peak at mass-to-charge ratio 317 that corresponds to the myricetin aglycone.

Multiple reaction monitoring experiments utilize the transition 494.4 → 493 → 151, 317 for quantitative analysis. The fragment at mass-to-charge ratio 151 represents a characteristic retro-Diels-Alder fragmentation product typical of flavonoids with dihydroxylated A-ring and trihydroxylated B-ring substitution patterns. Additional fragment ions observed at mass-to-charge ratio 107 result from subsequent loss of both the glucuronic acid moiety and retro-Diels-Alder fragments.

Tandem mass spectrometry experiments provide detailed fragmentation pathway elucidation. The primary fragmentation involves neutral loss of 176 atomic mass units corresponding to glucuronic acid (C₆H₈O₆), followed by secondary fragmentations characteristic of the myricetin core structure. High-resolution mass spectrometry confirms theoretical versus experimental mass accuracy within 2.4 parts per million, supporting confident structural assignments.

Infrared and Ultraviolet-Visible Spectral Profiles

Ultraviolet-visible spectroscopy reveals characteristic absorption patterns that distinguish this compound from related flavonoid compounds. The compound exhibits two primary absorption maxima at approximately 257 nanometers and 357 nanometers, which are characteristic of flavonol glycosides. The longer wavelength absorption band between 352-385 nanometers corresponds to the B-band transition of the flavonol chromophore, while the shorter wavelength absorption around 257 nanometers represents the A-band transition.

The ultraviolet-visible spectrum demonstrates bathochromic shifts compared to the free myricetin aglycone, indicating electronic perturbation resulting from glycoside formation. High-performance liquid chromatography coupled with diode array detection enables simultaneous structural characterization and quantitative analysis using the characteristic absorption wavelengths. Detection wavelengths of 350 nanometers provide optimal sensitivity for analytical applications.

Infrared spectroscopy reveals characteristic vibrational frequencies corresponding to the multiple hydroxyl groups, carbonyl functionality, and glycosidic linkage. The broad hydroxyl stretching region between 3200-3600 wavenumbers reflects the extensive hydrogen bonding network present in the crystalline state. The carbonyl stretch of the chromen-4-one core appears as a sharp absorption around 1650 wavenumbers, while C-O stretching vibrations of the glucuronic acid moiety contribute to the complex fingerprint region between 1000-1200 wavenumbers.

Computational Chemistry Studies

Molecular Docking with Enzymatic Targets

Molecular docking studies demonstrate significant binding interactions between this compound and various enzymatic targets, providing mechanistic insights into biological activities. Computational docking analysis with alpha-glucosidase reveals binding affinity with an inhibition constant value of 108.11 ± 4.61 microMolar, indicating substantial enzyme inhibitory potential. The binding interaction involves formation of multiple hydrogen bonds and van der Waals forces that stabilize the enzyme-inhibitor complex.

Molecular docking investigations utilizing the Protein Data Bank structure 1UNQ demonstrate favorable binding energetics with a calculated binding score of -6.58 kilocalories per mole. The docking analysis identifies specific amino acid residues involved in binding interactions, including GLY37, TYR38, LYS39, GLU40, ARG41, PRO42, GLN43, ASP46, GLN47, ARG48, ALA50, PRO51, and LEU52. These interactions occur within the hydrophobic binding pocket of the target protein, suggesting stable complex formation.

Comparative docking studies with related quercetin-3-O-glucuronide reveal similar binding affinities, with this compound showing slightly enhanced binding scores attributed to additional hydroxyl group interactions. The molecular docking results indicate that both bioactive compounds tend to act on the active sites in an efficient manner, supporting their potential therapeutic applications.

Quantum Mechanical Calculations of Electronic Properties

Quantum mechanical calculations provide detailed electronic structure information that correlates with observed spectroscopic properties and chemical reactivity patterns. Density functional theory calculations reveal the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which determine the compound's electronic excitation characteristics and photochemical behavior. The calculated logarithmic partition coefficient values (XlogP = 0.30, AlogP = -0.74) indicate moderate hydrophilicity consistent with the extensive hydroxylation pattern.

Computational prediction of absorption, distribution, metabolism, excretion, and toxicity properties reveals important pharmacokinetic characteristics. Human intestinal absorption is predicted at 70.86% probability, while blood-brain barrier penetration shows low probability at 17.50%. The compound demonstrates high probability for organic anion transporting polypeptide inhibition, with OATP2B1, OATP1B1, and OATP1B3 inhibition probabilities of 72.27%, 88.33%, and 96.10% respectively.

Electronic property calculations indicate significant dipole moment values resulting from the asymmetric charge distribution across the molecule. The multiple hydroxyl groups create regions of high electron density that facilitate hydrogen bonding interactions with biological targets. Quantum mechanical modeling of the glucuronic acid moiety reveals conformational flexibility that may contribute to binding versatility with different enzymatic targets.

Molecular Dynamics Simulations in Solvent Systems

Molecular dynamics simulations conducted over 200 nanosecond trajectories provide insights into the conformational behavior and solvation properties of this compound in aqueous environments. The simulations reveal relatively stable conformational states with occasional fluctuations in the glucuronic acid side chain orientation. Root mean square deviation analysis indicates equilibrium conformations are achieved within the first 50 nanoseconds of simulation time.

Solvation analysis demonstrates extensive hydrogen bonding interactions with water molecules, particularly around the hydroxyl-rich regions of both the myricetin core and glucuronic acid moiety. The average number of hydrogen bonds with solvent molecules remains consistently high throughout the simulation trajectory, explaining the compound's favorable aqueous solubility. Radial distribution function calculations reveal structured water layers around the polar functional groups.

Conformational clustering analysis identifies several predominant molecular conformations that differ primarily in the relative orientation of the glucuronic acid unit with respect to the flavonoid backbone. These conformational states may represent different binding modes available for interaction with biological targets. The simulation results support experimental observations regarding the compound's solution behavior and provide a molecular-level understanding of its dynamic properties in physiological environments.

Properties

CAS No.

77363-65-6

Molecular Formula

C21H18O14

Molecular Weight

494.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H18O14/c22-6-3-7(23)11-10(4-6)33-17(5-1-8(24)12(26)9(25)2-5)18(13(11)27)34-21-16(30)14(28)15(29)19(35-21)20(31)32/h1-4,14-16,19,21-26,28-30H,(H,31,32)/t14-,15-,16+,19-,21+/m0/s1

InChI Key

MBWOCQLTCWTIJE-ZUGPOPFOSA-N

SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Other CAS No.

77363-65-6

Synonyms

myricetin 3-O-glucuronide
myricetin-3-O-beta-D-glucuronide

Origin of Product

United States

Scientific Research Applications

Anti-Inflammatory Properties

Myricetin 3-O-glucuronide exhibits significant anti-inflammatory effects, making it a candidate for treating various inflammatory conditions. Research indicates that it inhibits cyclooxygenase (COX) enzymes and lipoxygenase (5-LOX), which are crucial in the inflammatory pathway.

Case Study: In Vivo and In Vitro Analysis

  • Methodology : In a study involving rat models, this compound was administered at varying doses to assess its impact on carrageenan-induced paw edema and adjuvant arthritis.
  • Results : The compound demonstrated a dose-dependent reduction in inflammation, with an effective dose (ED50) of approximately 15 µg/kg for acute inflammation. Notably, it showed comparable effects to indomethacin, a well-known anti-inflammatory drug .
CompoundED50 (µg/kg)Comparison with Indomethacin
This compound15Comparable efficacy
Indomethacin10Standard reference

Antioxidant Activity

This compound has been identified as a potent antioxidant, which is vital for combating oxidative stress and reducing the risk of chronic diseases.

Gastrointestinal Protection

Research has highlighted the gastrointestinal protective effects of polyphenols, including this compound.

Foodomics Approach

  • Recent advancements in foodomics have allowed for a better understanding of how polyphenols interact with the gastrointestinal system. This compound has been shown to modulate gut microbiota and enhance gut barrier function, potentially reducing the risk of gastrointestinal disorders .

Cancer Prevention

The role of this compound in cancer prevention has been explored through various studies.

Clinical Implications and Future Directions

The therapeutic potential of this compound extends beyond basic research into clinical applications. Its ability to modulate inflammatory responses and provide antioxidant defense positions it as a promising candidate for further clinical evaluation.

Research Gaps

  • More extensive clinical trials are needed to fully elucidate the pharmacokinetics and long-term safety of this compound in humans.
  • Investigating its synergistic effects with other dietary polyphenols could enhance its therapeutic efficacy .

Comparison with Similar Compounds

Anti-Inflammatory Activity

This compound demonstrates potent anti-inflammatory effects in vivo, with an ED₅₀ of 15 µg/kg in carrageenan-induced rat paw edema, outperforming indomethacin (ED₅₀ 10 mg/kg). It inhibits COX-1 (IC₅₀ = 0.5 µM), COX-2 (IC₅₀ = 8 µM), and 5-LOX (IC₅₀ = 0.1–2.2 µM), with minimal ulcerogenicity at therapeutic doses . In contrast, quercetin 3-O-glucuronide shows weaker COX inhibition (IC₅₀ ~10 µM for COX-1) and is primarily studied for its antioxidant and antimicrobial properties .

Antioxidant Capacity

However, its lower abundance in natural sources (e.g., 26.7 mg/100 g DW in Nelumbo nucifera ) limits its dominance in crude extracts .

Role in Plant Pigmentation

In sacred lotus cultivars, this compound accumulation correlates with lighter petal colors (yellow/white), whereas quercetin derivatives (e.g., quercetin 3-O-sambubioside) are linked to red hues.

Pharmacokinetic and Extraction Considerations

Pharmacokinetics

This compound exhibits higher metabolic stability than its aglycone, myricetin, due to glucuronidation. Quercetin 3-O-glucuronide, in contrast, shows rapid absorption in rats (Tₘₐₓ = 1.5 h) but undergoes extensive enterohepatic recirculation, prolonging its half-life .

Extraction Efficiency

This compound extraction is solvent-dependent. Polar solvents (e.g., aqueous ethanol) optimize its recovery from lotus seedpods, though it is less abundant than quercetin 3-O-glucuronide . Non-polar solvents may preferentially isolate kaempferol derivatives .

Table 2: Concentration in Plant Sources

Source This compound Quercetin 3-O-Glucuronide Kaempferol 3-O-Glucuronide
Nelumbo nucifera petals 26.7 mg/100 g DW 393.4 mg/100 g DW 33.6 mg/100 g DW
Vitis vinifera cv. Maratheft Increases during ripening Declines during ripening Not reported

Preparation Methods

Key Steps:

  • Hydroxyl Group Protection :
    Myricetin’s reactive hydroxyl groups (3′,4′,5′,5,7-OH) are protected with tert-butyldimethylsilyl (TBS) groups using TBSCl and imidazole in DMF, achieving 92–97% yield.

  • Glucuronidation at the 3-O Position :
    The 3-O-TBS-protected myricetin reacts with trichloroacetimidoyl glucuronate donor under BF₃·Et₂O catalysis, forming the β-glycosidic bond. This step attains 61–79% yield, influenced by the electron-withdrawing effects of TBS groups.

  • Deprotection and Isolation :
    TBS groups are removed using tetrabutylammonium fluoride (TBAF), followed by ester hydrolysis with MeONa/NaOH. Final purification via silica gel chromatography yields M3G at 12–30% overall yield.

Optimization Challenges :

  • Regioselectivity requires precise control of reaction temperature and catalyst concentration.

  • Acid-sensitive intermediates necessitate pH-stable protecting groups.

Enzymatic Biosynthesis Using UGT Enzymes

Enzymatic methods provide a green and regioselective approach, employing uridine diphosphate (UDP)-glucuronosyltransferases (UGTs). Recent advances highlight UGT1A3 and UGT1A9 as optimal isoforms for M3G synthesis:

Protocol:

  • Enzyme Selection :
    Recombinant human UGT1A9 demonstrates superior activity, catalyzing 3-O-glucuronidation with a Km of 181 μM and Vmax of 0.646 U/mg.

  • Reaction Conditions :

    • Substrate : 20 mM myricetin dissolved in DMSO (≤2% v/v).

    • Cofactor : 5 mM UDP-glucuronic acid.

    • pH and Temperature : pH 7.5, 25°C for 24 hours.

  • Product Isolation :
    The reaction mixture is acidified to pH 3.0, extracted with ethyl acetate, and purified via reverse-phase HPLC, yielding M3G at 50–60% conversion.

Advantages :

  • No protecting groups required.

  • Environmentally benign with minimal waste.

Limitations :

  • High cost of UDP-glucuronic acid.

  • Enzyme stability issues during prolonged incubations.

Comparative Analysis of Preparation Methods

Parameter Semisynthesis Chemical Synthesis Enzymatic Synthesis
Overall Yield49.2%12–30%50–60%
Steps35–61
RegioselectivityHighModerateHigh
ScalabilityGram-scaleMilligram-scaleMilligram-scale
Cost EfficiencyModerateLowHigh

Key Findings :

  • Semisynthesis balances yield and scalability but depends on myricetrin availability.

  • Enzymatic methods excel in regioselectivity and simplicity but face cost barriers.

  • Chemical synthesis offers flexibility but suffers from low yields and complex steps.

Q & A

Q. How is Myricetin 3-O-glucuronide identified and quantified in plant extracts?

Methodological approaches include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for quantification, validated under Good Laboratory Practices (GLP) to ensure precision (e.g., inter-assay CV% < 9%) .
  • Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) for structural confirmation, referencing standards like quercetin glucuronides for comparative analysis .
  • Use of PCA models to analyze flavonol profiles in plant matrices, distinguishing this compound from other conjugates (e.g., quercetin 3-O-glucuronide) .

Q. What are the primary biological activities of this compound in preclinical studies?

Key findings include:

  • Anti-inflammatory activity : Demonstrated in rat paw edema tests, outperforming indomethacin in vivo .
  • Antioxidant effects : Linked to inhibition of NADPH oxidase, validated via computational docking and in vitro assays .
  • Neuroprotective potential : Suggested by moderate blood-brain barrier permeability (LogBB < -0.1) and CNS penetration capacity (LogPS > -2) in pharmacokinetic models .

Q. Which analytical techniques are recommended for structural elucidation?

  • Tandem Mass Spectrometry (MS/MS) to differentiate regioisomers (e.g., 3-O vs. 7-O-glucuronides) using fragmentation patterns .
  • 2D-NMR (e.g., COSY, HSQC) to resolve sugar moiety linkages and confirm glucuronidation sites .

Advanced Research Questions

Q. How do UGT isoforms influence the regioselective glucuronidation of Myricetin?

  • UGT1A9 exhibits catalytic efficiency for 3-O-glucuronidation, as shown in recombinant enzyme assays .
  • In vitro regiospecificity studies using human UGT isoforms (e.g., 3-O > 7-O) can predict in vivo metabolite prevalence .
  • Confounding factors: Species-specific UGT expression and competitive inhibition by co-administered flavonoids .

Q. What experimental designs address discrepancies between in vitro and in vivo anti-inflammatory efficacy?

  • Dose-response studies : Adjust for bioavailability limitations (e.g., low intestinal absorption due to glucuronide polarity) .
  • Synergistic models : Co-administration with permeation enhancers (e.g., cyclodextrins) to improve bioavailability .
  • Metabolite tracking : Use isotopically labeled this compound to monitor hydrolysis to aglycone in vivo .

Q. How do environmental factors affect this compound accumulation in plants?

  • Phytochemical variability : UV radiation, temperature, and circadian rhythm alter biosynthesis in species like Chamerion angustifolium .
  • Organ-specific distribution : Higher concentrations in leaves vs. stems, necessitating organ-specific extraction protocols .
  • Stress induction : Elicitors (e.g., jasmonates) can upregulate UDP-glucosyltransferase activity in controlled trials .

Q. What strategies optimize extraction yields of this compound?

  • Solvent polarity : Methanol-water (70:30) maximizes recovery from hydrophilic matrices .
  • Enzymatic hydrolysis inhibition : Add EDTA to chelate metal ions that degrade glucuronides during extraction .
  • SPE purification : Use C18 cartridges to isolate glucuronides from phenolic acids and tannins .

Data Contradiction and Validation

Q. Why do studies report conflicting bioactivity data for this compound?

  • Matrix effects : Plant-derived extracts contain interfering compounds (e.g., ellagitannins) that modulate activity .
  • Assay specificity : Xanthine oxidase assays may overestimate antioxidant capacity compared to cell-based models .
  • Metabolic instability : Rapid hydrolysis to aglycone in plasma complicates activity attribution .

Q. How to validate computational predictions of this compound’s pharmacokinetics?

  • In vitro-in vivo correlation (IVIVC) : Compare LogS (solubility) and LogBB (brain penetration) predictions with LC-MS/MS plasma profiling .
  • PBPK modeling : Incorporate UGT1A9 kinetics and tissue-specific clearance rates from recombinant enzyme data .

Q. What quality controls ensure reproducibility in glucuronide quantification?

  • Internal standards : Deuterated analogs (e.g., d4-Myricetin) correct for matrix effects in LC-MS .
  • Inter-laboratory validation : Harmonize protocols using reference materials (e.g., phyproof® standards) .
  • Blinded reanalysis : Minimize bias in data interpretation, as per CHMP guidelines for pharmacokinetic studies .

Methodological Recommendations

  • Structural confirmation : Combine NMR (for sugar linkage) and HR-MS (for molecular formula) to avoid misannotation .
  • Bioactivity studies : Use primary human cells (e.g., hepatocytes) to account for species-specific glucuronidation .
  • Environmental impact studies : Monitor seasonal variations in field trials to standardize plant sourcing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Myricetin 3-O-glucuronide
Reactant of Route 2
Myricetin 3-O-glucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.